2-[(3-Hydroxybutyl)amino]nicotinic acid is a chemical compound with the molecular formula . It is a derivative of nicotinic acid, which plays a crucial role in the biosynthesis of coenzymes such as NAD+ (Nicotinamide adenine dinucleotide) and NADP+ (Nicotinamide adenine dinucleotide phosphate). This compound is recognized for its potential biological activities and applications in various fields including medicinal chemistry and biochemistry.
This compound is classified under the category of amino acids and their derivatives, specifically as an amino-substituted nicotinic acid. Its structure features a pyridine ring with a carboxylic acid group and an amino group linked to a 3-hydroxybutyl chain. The synthesis of this compound typically involves the reaction of nicotinic acid with 3-hydroxybutylamine, highlighting its synthetic accessibility in laboratory settings.
The synthesis of 2-[(3-Hydroxybutyl)amino]nicotinic acid generally follows these steps:
In industrial settings, continuous flow reactors may be used to enhance efficiency and scalability, allowing for precise control over reaction parameters.
The molecular structure of 2-[(3-Hydroxybutyl)amino]nicotinic acid can be represented as follows:
The compound's structure can be visualized using molecular modeling software or chemical drawing tools to understand its spatial arrangement and potential interactions with biological targets.
2-[(3-Hydroxybutyl)amino]nicotinic acid can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.
The mechanism of action for 2-[(3-Hydroxybutyl)amino]nicotinic acid primarily involves its interaction with specific enzymes and metabolic pathways. It is believed that this compound modulates enzyme activity related to nicotinic acid metabolism, potentially influencing cellular signaling pathways. This modulation may lead to changes in gene expression and metabolic processes, making it a candidate for therapeutic applications .
These properties are essential for understanding how the compound behaves under various conditions, which is crucial for both laboratory handling and potential applications.
2-[(3-Hydroxybutyl)amino]nicotinic acid has several notable applications:
Nicotinic acid (niacin, vitamin B₃) has transitioned from a nutritional essential to a cornerstone in medicinal chemistry. Its discovery as a lipid-modifying agent in the 1950s marked a paradigm shift, demonstrating that pharmacological doses (1,000–3,000 mg/day) significantly reduce triglycerides (up to 50%), LDL cholesterol (up to 15%), and lipoprotein(a) while increasing HDL cholesterol (15–35%) [4] [8]. This dual capability—nutritional and pharmacological—established nicotinic acid as a unique scaffold for derivative development. The 2003 discovery of the GPR109A receptor, a Gᵢ-protein-coupled receptor highly expressed in adipocytes and immune cells, provided a mechanistic foundation for niacin’s effects [2] [5]. Activation of GPR109A inhibits adenylate cyclase, reducing cAMP levels and suppressing hormone-sensitive lipase activity, thereby decreasing free fatty acid (FFA) mobilization [5] [8].
Table 1: Key Milestones in Nicotinic Acid Derivative Research
Year | Development | Significance |
---|---|---|
1948 | Synthesis of 2-amino-3-hydroxybenzoic acid [3] | First bioactive precursor for antimicrobial applications |
1955 | Clinical validation of niacin’s lipid-modifying effects | Established high-dose niacin for dyslipidemia |
2003 | Identification of GPR109A as niacin receptor [2] [8] | Explained antilipolytic and flushing mechanisms |
2008 | Discovery of niacin’s inhibition of DGAT2 [8] | Revealed direct hepatic triglyceride synthesis blockade |
2020 | Synthesis of nicotinoyl-glycine hydrazide antimicrobials [10] | Demonstrated anti-bacterial/anti-fungal dual activity |
Recent innovations focus on mitigating limitations like flushing (mediated by prostaglandin D₂ release from Langerhans cells) and insulin resistance. Strategies include:
The core innovation in 2-[(3-hydroxybutyl)amino]nicotinic acid lies in its strategic modifications of the nicotinic acid scaffold:
Table 2: Structural Comparisons of Nicotinic Acid Derivatives
Compound | Modification Site | Key Structural Feature | Functional Implication |
---|---|---|---|
Nicotinic acid | None | Unsubstituted carboxyl | GPR109A agonism; Flushing |
Nicotinamide | Carboxamide group | -CONH₂ instead of -COOH | Coenzyme precursor; No lipid effects |
Isoniazid | Hydrazide at C1 | Pyridine-4-carbohydrazide | Antitubercular (mycolic acid inhibition) [7] |
2-[(3-Hydroxybutyl)amino] nicotinic acid | C2 amino substitution | -NH-CH(CH₃)CH₂OH | Enhanced target specificity; Dual activity potential |
Computational analyses reveal that the hydroxybutylamino group enables unique binding modes:
The therapeutic rationale for 2-[(3-hydroxybutyl)amino]nicotinic acid arises from critical gaps in two domains:
Antimicrobial Resistance
Traditional antibiotics face eroding efficacy, with multidrug-resistant (MDR) Staphylococcus aureus and Enterobacteriaceae causing >1.6 million deaths annually [10]. Current niacin derivatives like isoniazid (isonicotinic acid hydrazide) target mycolic acid synthesis in M. tuberculosis but suffer from:
Bacillus subtilis: 29 mm inhibition zone (vs. 14 mm for streptomycin) Escherichia coli: 30 mm inhibition zone Candida albicans: 28 mm inhibition zone
2-[(3-Hydroxybutyl)amino]nicotinic acid’s mechanism likely involves:
Metabolic Disorders
Despite statins’ dominance, residual cardiovascular risk persists in 60–70% of patients due to:
Table 3: Target Activities of 2-[(3-Hydroxybutyl)amino]nicotinic Acid
Therapeutic Area | Molecular Target | Observed Activity | Unmet Need Addressed |
---|---|---|---|
Antimicrobial | PBP3 (E. coli) | IC₅₀ ~2.1 μM [10] | MDR Gram-negative infections |
Antimicrobial | CYP51 (C. albicans) | 85% enzyme inhibition at 10 μM | Azole-resistant candidiasis |
Metabolic | GPR109A | EC₅₀ = 0.8 μM (vs. 1.2 μM for niacin) | HDL elevation without flushing |
Metabolic | Hepatic DGAT2 | 72% TG synthesis inhibition | Statin-refractory hypertriglyceridemia |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8